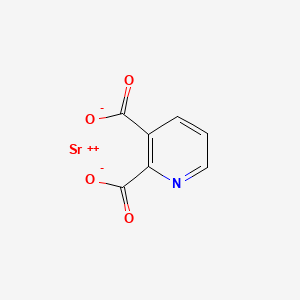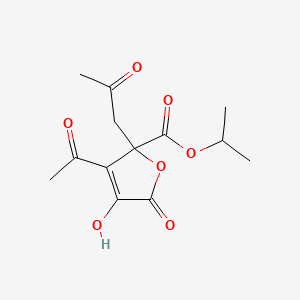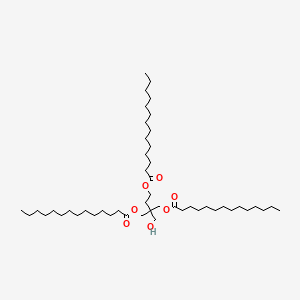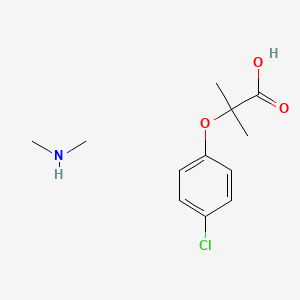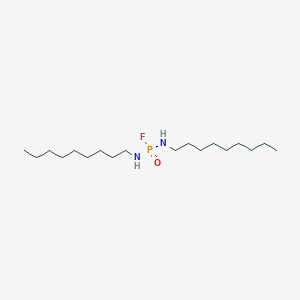
N,N'-Dinonylphosphorodiamidic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dinonylphosphorodiamidic fluoride typically involves the reaction of dinonylamine with phosphorus oxychloride, followed by fluorination. The reaction conditions often require anhydrous environments and the use of solvents such as dichloromethane or tetrahydrofuran. The fluorination step can be achieved using reagents like hydrogen fluoride or other fluorinating agents .
Industrial Production Methods
Industrial production of N,N’-Dinonylphosphorodiamidic fluoride may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dinonylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphorodiamidic compounds .
Scientific Research Applications
N,N’-Dinonylphosphorodiamidic fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N,N’-Dinonylphosphorodiamidic fluoride involves its ability to interact with various molecular targets through its fluorine atoms. Fluorine’s high electronegativity allows it to form strong bonds with other elements, influencing the compound’s reactivity and stability. The molecular pathways involved may include enzyme inhibition, where the compound binds to active sites, altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethylphosphorodiamidic fluoride
- N,N’-Dipropylphosphorodiamidic fluoride
- N,N’-Dibutylphosphorodiamidic fluoride
Uniqueness
N,N’-Dinonylphosphorodiamidic fluoride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules.
Properties
CAS No. |
7761-56-0 |
|---|---|
Molecular Formula |
C18H40FN2OP |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[fluoro-(nonylamino)phosphoryl]nonan-1-amine |
InChI |
InChI=1S/C18H40FN2OP/c1-3-5-7-9-11-13-15-17-20-23(19,22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
InChI Key |
JGIFQVACWSPTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNP(=O)(NCCCCCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


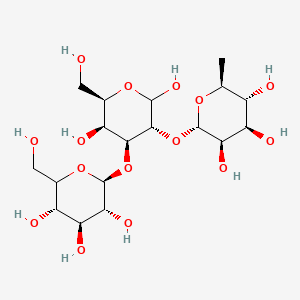
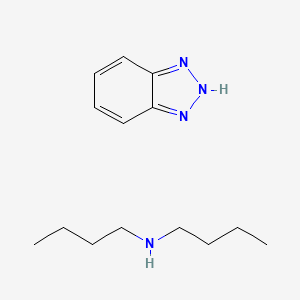
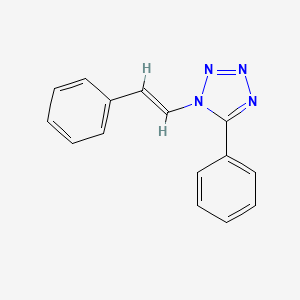
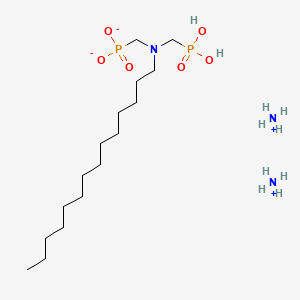
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

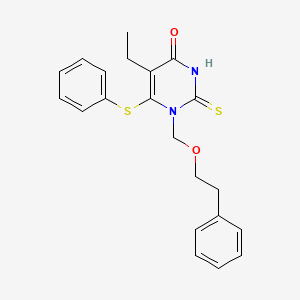

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
